molecular formula C11H16N2O3 B14814134 ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate

ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate

Cat. No.: B14814134
M. Wt: 224.26 g/mol
InChI Key: SDIGAIRLHGWIQE-UHFFFAOYSA-N
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Description

Ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate is a heterocyclic compound characterized by a fused pyrazole-oxazine core with a 6,6-dimethyl substitution and an ethyl ester group at position 2. Its molecular formula is C₁₁H₁₆N₂O₃ (molecular weight: 224.26) . The compound is used in research settings for drug discovery, particularly in developing anti-inflammatory, analgesic, and antimicrobial agents . It is stored at room temperature, protected from light and moisture, and is typically provided in ≥97% purity (CAS: 153597-59-2) .

Properties

IUPAC Name

ethyl 6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-4-15-10(14)8-5-9-13(12-8)6-11(2,3)7-16-9/h5H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIGAIRLHGWIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CC(COC2=C1)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with an appropriate ester, followed by cyclization to form the oxazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Carboxylic Acid and Carboxamide Derivatives

The carboxylic acid derivative, 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid (CAS: 1428234-36-9, MW: 196.2), lacks the ethyl ester group, resulting in higher polarity and reduced lipophilicity compared to the ester form. This acid derivative is a precursor for synthesizing carboxamide analogues .

Carboxamide derivatives, such as N-(5-bromopyrazin-2-yl)-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide , exhibit enhanced biological activity. These compounds are designed as PDE-4 inhibitors, with substituents influencing potency and solubility. Key data for select derivatives are summarized below :

Compound (Substituent) Yield (%) MS (ESI+) Key ¹³C NMR Shifts (δ, ppm)
N-(5-Bromopyrazin-2-yl) 56.35 351 21.2 (CH₃), 83.2 (C-O), 164.7 (C=O)
N-(4-Bromo-3-methylphenyl) 40.26 363 23.8 (CH₃), 134.8 (Ar-C), 164.2 (C=O)
N-(Benzo[d]thiazol-6-yl) 65.24 328 63.2 (CH₂), 159.2 (C=N), 164.7 (C=O)

These derivatives demonstrate improved solubility in polar solvents (e.g., DMSO) and variable yields depending on steric and electronic effects of substituents .

Sulfonamide Derivatives: NLRP3 Inhibitors

GDC-2394 ((S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide) incorporates a sulfonamide group instead of the ester. This modification enhances solubility and reduces renal toxicity by preventing compound precipitation. GDC-2394 is a potent NLRP3 inhibitor with >100-fold efficacy in murine tuberculosis models compared to parent compounds .

Halogenated Derivatives

Ethyl 3-bromo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate (CAS: 2128657-45-2, MW: 311.08) introduces bromine and fluorine atoms, increasing molecular weight and altering electronic properties. Such halogenation enhances metabolic stability and binding affinity in drug-target interactions .

Triazolothiadiazine Analogues

Compounds like 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid (MW: 428.3) share structural motifs with the target compound but replace the oxazine with a triazolothiadiazine core. These analogues exhibit comparable lipophilicity (ClogP: ~3.5) and improved pharmacokinetics over reference drugs like celecoxib .

Key Research Findings

  • Solubility Optimization: Introducing basic amines (e.g., methylamino in GDC-2394) or polar heterocycles (e.g., pyridine in PA-824 analogues) improves aqueous solubility while retaining efficacy .
  • Biological Activity : Carboxamide derivatives show PDE-4 inhibition (IC₅₀: 10–50 nM) and antimicrobial activity against Staphylococcus aureus (MIC: 4–16 µg/mL) .
  • Safety Profile : Ethyl ester derivatives generally exhibit low acute toxicity (LD₅₀ > 500 mg/kg in rodents), whereas carboxylic acid forms may require formulation adjustments to mitigate renal toxicity .

Biological Activity

Ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a complex molecular structure characterized by the presence of both a pyrazole ring and an oxazine ring. Its unique structural properties contribute to its potential interactions with various biological targets.

Compound Name Structure Unique Features
This compoundStructureExhibits potential as a phosphodiesterase inhibitor
6-Methylpyrazolo[3,4-b]quinolin-4(5H)-oneStructureDifferent pharmacological profile
4-Amino-3-methylpyrazoleStructureStudied for anti-inflammatory properties

Anti-inflammatory Effects

Research indicates that this compound acts as a phosphodiesterase type 4 (PDE4) inhibitor . PDE4 is implicated in inflammatory processes; thus, inhibiting this enzyme can reduce the production of pro-inflammatory cytokines. Studies have shown that certain derivatives of this compound exhibit promising anti-inflammatory activity comparable to established drugs like indomethacin .

Antimicrobial Properties

Preliminary investigations suggest that this compound may also possess antimicrobial properties . These findings warrant further exploration to determine its efficacy against various pathogens . The potential for developing new antibiotics or adjunct therapies for infections is particularly noteworthy.

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It may inhibit or activate enzymes and receptors involved in critical biological pathways. Molecular docking studies have been employed to evaluate the binding affinities of this compound with phosphodiesterase enzymes, revealing enhanced binding in specific derivatives compared to the parent compound .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : A series of compounds related to this compound were synthesized and evaluated for their anti-inflammatory and antimicrobial activities. Compounds showed significant inhibition of inflammatory markers in cellular assays .
  • Pharmacokinetic Profiles : In vivo studies demonstrated favorable pharmacokinetic profiles for certain derivatives of this compound. These studies indicated good oral bioavailability and stability in biological systems .
  • Comparative Analysis : Comparative studies with other pyrazolo derivatives revealed that this compound has distinct therapeutic potentials due to its unique structural features .

Q & A

Q. What are the standard synthetic protocols for ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate?

The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate or pyrazole derivatives with appropriate carbonyl or halogenated reagents. For example, sodium hydride in dry tetrahydrofuran (THF) is used to deprotonate intermediates, followed by nucleophilic substitution with chloroacetic acid derivatives. The reaction mixture is stirred for 10–12 hours under inert conditions, followed by solvent removal under vacuum and crystallization from ethanol to isolate the product . Key steps include stoichiometric control (e.g., 1:1.5 molar ratio of starting material to acid) and purification via recrystallization.

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (in DMSO-d6d_6 or CDCl3_3) confirm proton environments and carbon frameworks. For example, methyl groups at C6 appear as singlets (~1.3–1.5 ppm), while the ethyl ester moiety shows characteristic triplets (~1.2–1.4 ppm for CH3_3, ~4.1–4.3 ppm for CH2_2) .
  • X-ray Crystallography : Resolves stereochemistry and ring puckering in the dihydro-oxazine system. Metrics like mean σ(C–C) = 0.004 Å and R-factor ≤ 0.05 ensure accuracy .
  • IR Spectroscopy : Ester carbonyl stretches (~1700–1750 cm1^{-1}) and pyrazole C=N vibrations (~1600 cm1^{-1}) validate functional groups .

Q. How are solubility and lipophilicity parameters determined experimentally?

  • Solubility : Tested in polar (water, ethanol) and nonpolar solvents (DCM, hexane) via shake-flask method at 25°C.
  • Lipophilicity : Calculated using chromatographic retention times (HPLC with C18 columns) or via SwissADME predictions (LogP values). For analogs, LogP ranges from 2.1–3.5, indicating moderate lipophilicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in pyrazolo-oxazine synthesis?

  • Catalyst Screening : Replace NaH with milder bases (e.g., K2_2CO3_3) to reduce side reactions.
  • Microwave Assistance : Reduce reaction time from 10 hours to 30–60 minutes at 80–100°C, enhancing yield by 15–20% .
  • Solvent Effects : Use DMF or DMSO for better solubility of intermediates, but ensure post-reaction solvent removal via lyophilization to avoid degradation.

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • 2D NMR Techniques : HSQC and HMBC correlations map 1H^1H-13C^{13}C connectivity, resolving ambiguities in diastereomeric mixtures or tautomeric forms .
  • Isotopic Labeling : Introduce 15N^{15}N or 13C^{13}C-labeled precursors to track nitrogen/carbon environments in complex heterocycles .
  • DFT Calculations : Compare experimental 13C^{13}C NMR shifts with computed values (e.g., B3LYP/6-31G*) to validate proposed structures .

Q. What methodologies assess the drug-likeness and ADME properties of this compound?

  • In Silico Tools : SwissADME predicts bioavailability (e.g., topological polar surface area < 90 Å2^2), GI absorption, and CYP450 interactions. Compare with reference drugs (e.g., celecoxib) to evaluate pharmacokinetic similarity .
  • Experimental Validation : Microsomal stability assays (e.g., human liver microsomes) quantify metabolic half-life. For analogs, t1/2_{1/2} ranges from 45–120 minutes, suggesting moderate hepatic clearance .

Q. How do substituents on the pyrazole ring influence bioactivity?

  • Electron-Withdrawing Groups (Cl, NO2_2) : Enhance electrophilicity, improving kinase inhibition (e.g., IC50_{50} values < 1 µM in EGFR assays for chlorinated derivatives) .
  • Steric Effects : Bulky groups (e.g., phenyl at C3) reduce conformational flexibility, potentially lowering solubility but increasing target specificity .

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